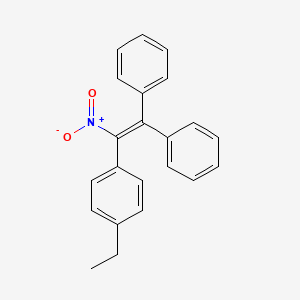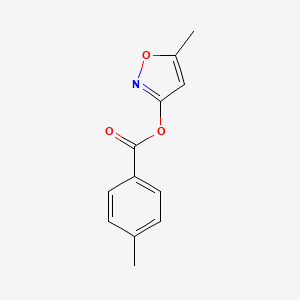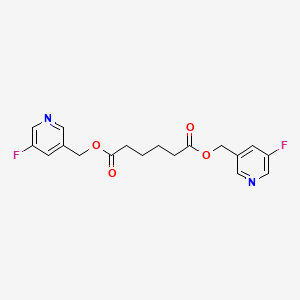
Hexanedioic acid, bis((5-fluoro-3-pyridinyl)methyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanedioic acid, bis((5-fluoro-3-pyridinyl)methyl) ester is a chemical compound with the molecular formula C18H18F2N2O4 It is known for its unique structure, which includes two 5-fluoro-3-pyridinyl groups attached to a hexanedioic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, bis((5-fluoro-3-pyridinyl)methyl) ester typically involves the esterification of hexanedioic acid with 5-fluoro-3-pyridinemethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete esterification .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Hexanedioic acid, bis((5-fluoro-3-pyridinyl)methyl) ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms on the pyridine rings can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: this compound can be converted to hexanedioic acid, bis((5-fluoro-3-pyridinyl)carboxylic acid).
Reduction: The reduction of the ester groups yields hexanediol, bis((5-fluoro-3-pyridinyl)methyl) alcohol.
Substitution: Substitution reactions can produce derivatives with various functional groups replacing the fluorine atoms on the pyridine rings.
Wissenschaftliche Forschungsanwendungen
Hexanedioic acid, bis((5-fluoro-3-pyridinyl)methyl) ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of hexanedioic acid, bis((5-fluoro-3-pyridinyl)methyl) ester involves its interaction with specific molecular targets and pathways. The fluorine atoms on the pyridine rings can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The ester groups can undergo hydrolysis to release active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Hexanedioic acid, bis((5-fluoro-3-pyridinyl)methyl) ester can be compared with similar compounds such as:
Hexanedioic acid, bis((3-pyridinyl)methyl) ester: Lacks the fluorine atoms, which may result in different reactivity and biological activity.
Hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester: Contains chlorine instead of fluorine, which can affect its chemical properties and interactions.
Hexanedioic acid, bis((5-bromo-3-pyridinyl)methyl) ester:
The presence of fluorine atoms in this compound makes it unique, as fluorine can significantly influence the compound’s chemical and biological properties, including its stability, lipophilicity, and binding affinity to biological targets .
Eigenschaften
CAS-Nummer |
23586-91-6 |
|---|---|
Molekularformel |
C18H18F2N2O4 |
Molekulargewicht |
364.3 g/mol |
IUPAC-Name |
bis[(5-fluoropyridin-3-yl)methyl] hexanedioate |
InChI |
InChI=1S/C18H18F2N2O4/c19-15-5-13(7-21-9-15)11-25-17(23)3-1-2-4-18(24)26-12-14-6-16(20)10-22-8-14/h5-10H,1-4,11-12H2 |
InChI-Schlüssel |
VCLPUOYTTCGZOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1F)COC(=O)CCCCC(=O)OCC2=CC(=CN=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


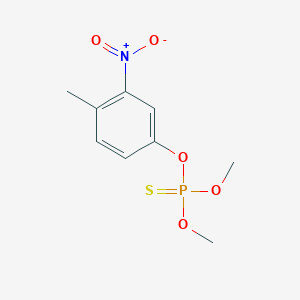
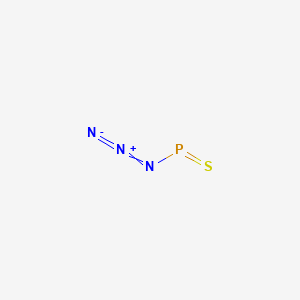
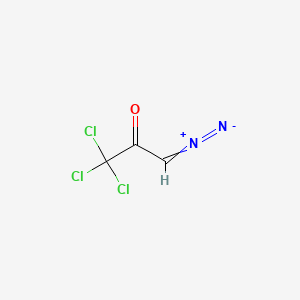

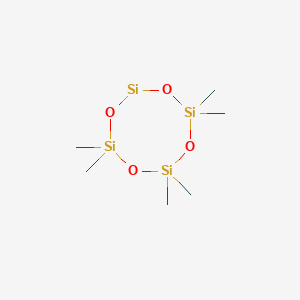

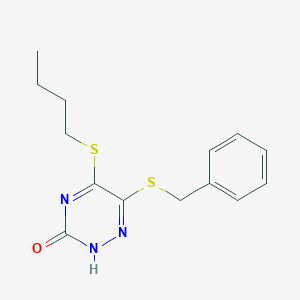
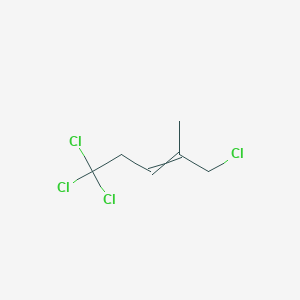
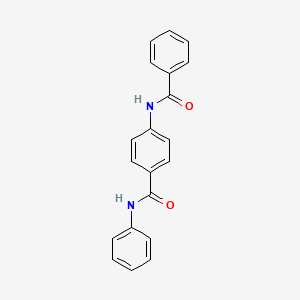
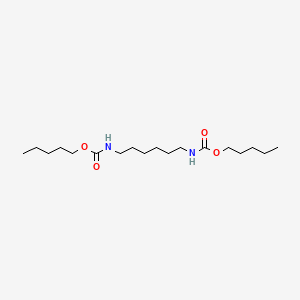
![8-methoxy-5-(4-methylphenyl)sulfonyl-6H-benzo[c][1]benzazepin-11-one](/img/structure/B14705285.png)

